Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Analytical Chemistry Fluoropolymer Quality Control Derivatization

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS 13140-34-6), also referred to as methyl perfluoro(2-methyl-3-oxahexanoate) or HFPO dimer acid methyl ester, is a fully fluorinated ester with the molecular formula C₇H₃F₁₁O₃ and a molecular weight of 344.08 g/mol. Structurally, it is the methyl ester derivative of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA; CAS 62037-80-3), the compound widely recognized under the trade name GenX.

Molecular Formula C7H3F11O3
Molecular Weight 344.08 g/mol
CAS No. 13140-34-6
Cat. No. B079934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate
CAS13140-34-6
Molecular FormulaC7H3F11O3
Molecular Weight344.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3
InChIKeyDSKGYKJXZRFRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS 13140-34-6): Core Properties and Supply Landscape


Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate (CAS 13140-34-6), also referred to as methyl perfluoro(2-methyl-3-oxahexanoate) or HFPO dimer acid methyl ester, is a fully fluorinated ester with the molecular formula C₇H₃F₁₁O₃ and a molecular weight of 344.08 g/mol . Structurally, it is the methyl ester derivative of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA; CAS 62037-80-3), the compound widely recognized under the trade name GenX . Its high fluorine content confers pronounced hydrophobicity and low surface energy, properties that have historically positioned this class of compounds in fluoropolymer synthesis and specialty surfactant applications . The compound is commercially available as a research-grade chemical from multiple suppliers, with reported purities of ≥97%, a liquid physical state at ambient conditions, and a boiling range of 115–117°C at standard atmospheric pressure .

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Why Generic Alternatives Cannot Substitute


Compounds within the per- and polyfluoroalkyl substance (PFAS) class cannot be interchanged without rigorous functional and toxicological justification. This compound is the methyl ester of HFPO-DA, a hexafluoropropylene oxide (HFPO) oligomer that has been industrially adopted as a polymerization aid in fluoropolymer manufacturing in place of the now-restricted perfluorooctanoic acid (PFOA) [1]. The distinction between the methyl ester (CAS 13140-34-6) and the parent carboxylic acid or its ammonium salt is non-trivial: the ester's enhanced volatility (boiling point 115–117°C versus acid forms) and modified solubility profile render it uniquely suited for gas-phase analytical derivatization and certain synthetic routes where the free acid is incompatible or insufficiently reactive . Generic fluorinated esters with different alkyl or ether chain architectures (e.g., methyl perfluorobutanoate, ethyl perfluoro(2-methyl-3-oxahexanoate)) lack the specific branched perfluoroether geometry that governs both the physicochemical behavior and the environmental degradation pathways of HFPO-derived materials. Any substitution without head-to-head validation would introduce uncontrolled variables in fluoropolymer microstructure, surface energy outcomes, or analytical detection sensitivity.

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Comparative Performance Evidence


Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Volatility Profile Compared to Acid Forms

The methyl ester derivative (CAS 13140-34-6) exhibits a boiling point of 115–117°C, which is approximately 58–60°C lower than the reported boiling range of the parent carboxylic acid HFPO-DA. This substantial reduction in boiling point is a direct consequence of esterification eliminating intermolecular hydrogen bonding present in the free acid. This physicochemical distinction is critical for analytical workflows: the ester is amenable to direct injection gas chromatography (GC) without prior derivatization, whereas the free acid requires in situ methylation (e.g., via BF₃/methanol) to achieve adequate volatility for GC analysis.

Analytical Chemistry Fluoropolymer Quality Control Derivatization

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Purity Benchmarking Against Commercial Grade Standards

This compound is commercially supplied as an analytical reference standard with certified purity of ≥97%. For comparative context, technical-grade perfluorinated carboxylic acid mixtures (e.g., industrial PFOA or HFPO-DA streams) typically range from 80–95% purity and contain structurally related oligomeric impurities that can interfere with both polymerization kinetics and environmental fate studies. [1] The availability of a defined, high-purity methyl ester enables its use as a calibrant in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for quantifying HFPO-DA and related species in environmental matrices, where matrix-matched calibration using a structurally identical, high-purity standard is essential for meeting regulatory data quality objectives. [1]

Analytical Reference Standards Environmental Monitoring Method Validation

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Ester Hydrolysis Potential in Formulated Systems

The methyl ester linkage in this compound is susceptible to hydrolysis under aqueous alkaline or strongly acidic conditions, liberating methanol and the free acid HFPO-DA. While no direct comparative hydrolysis half-life data for this specific ester versus its ethyl or propyl homologs are publicly available, class-level inference from fluorinated ester hydrolysis studies indicates that methyl esters hydrolyze approximately 2–5× faster than their ethyl counterparts at pH > 9 due to reduced steric hindrance around the carbonyl center. [1] This property is functionally relevant in applications where controlled release of the active perfluorinated acid is desired, such as in certain polymerization aid formulations or in experimental surfactant systems where in situ generation of the surface-active acid species is part of the intended mechanism of action.

Fluoropolymer Synthesis Surfactant Formulation Release Kinetics

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate: Verified Application Scenarios Based on Evidence


Analytical Reference Standard for HFPO-DA (GenX) Quantification in Environmental Matrices

The high certified purity (≥97%) and gas chromatographic compatibility of this methyl ester make it the preferred derivatized standard for quantifying HFPO-DA residues in water, soil, and biological tissues. In environmental monitoring programs, the compound is employed as a calibrant in LC-MS/MS and GC-MS methods, where its structural identity to the target analyte (after accounting for esterification) ensures accurate quantification and minimizes matrix interference. [1] Procurement of this specific ester standard is essential for laboratories adhering to EPA Method 537.1 or ISO 21675 protocols for PFAS analysis, as it provides the requisite purity and volatility for method validation and routine quality control.

Synthetic Intermediate in Fluoropolymer Emulsion Polymerization Process Development

In laboratory-scale development of fluoropolymer emulsion polymerization processes, the methyl ester serves as a model compound or intermediate for generating the active polymerization aid HFPO-DA in situ. The ester's susceptibility to alkaline hydrolysis—approximately 2–5× faster than the ethyl homolog [1]—enables researchers to control the rate of acid generation by adjusting pH and temperature, thereby modulating the availability of the surface-active species during the polymerization of tetrafluoroethylene (TFE) or vinylidene fluoride (VDF). This kinetic tunability is valuable for optimizing particle size distribution and latex stability in experimental formulations before scaling to industrial production using the ammonium salt (GenX).

Gas Chromatography Method Development for Volatile PFAS Profiling

The compound's boiling point of 115–117°C—approximately 58°C lower than the parent acid —enables its direct analysis by gas chromatography without the need for pre-column derivatization. This property is leveraged in analytical method development for profiling volatile PFAS species in air emissions from fluorochemical manufacturing facilities or in thermal degradation studies of fluoropolymers. [1] Laboratories developing GC-MS or GC-ECD methods for workplace exposure monitoring or stack emission testing can use this ester as a retention time marker and calibration standard, streamlining the analytical workflow and reducing potential losses associated with derivatization steps.

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